Ion‑Pairing Affinity Ranking: THCP Surpasses TPCP and OMCP in Nonaqueous Capillary Electrophoresis
The ion‑pairing constants (Kip) of three calix[4]pyrroles with tetraalkylammonium chloride background electrolytes follow the unambiguous rank order THCP > TPCP > OMCP under identical solvent conditions [1]. This trend is attributed to intensified ion‑pairing association driven by steric hindrance from the bulky cyclohexane substituents. In the same study, absolute electrophoretic mobilities exhibited the inverse order (OMCP > TPCP > THCP), confirming that the spirocyclohexane groups produce the largest hydrodynamic radius and slowest migration, and thus the strongest ion‑pair interactions among the three analogs [1].
μabs: OMCP > TPCP > THCP
| Evidence Dimension | Ion-pairing constant rank order (Kip) and absolute electrophoretic mobility rank order |
|---|---|
| Target Compound Data | THCP: highest Kip (exact numerical values reported in original paper); lowest absolute mobility |
| Comparator Or Baseline | OMCP: lowest Kip, highest absolute mobility; TPCP: intermediate Kip, intermediate mobility |
| Quantified Difference | Rank order reversal: Kip(THCP) > Kip(TPCP) > Kip(OMCP); μabs(OMCP) > μabs(TPCP) > μabs(THCP) in MeCN and MeCN/EtOH (95:5 v/v) |
| Conditions | Nonaqueous capillary electrophoresis in acetonitrile and acetonitrile/ethanol (95:5, v/v) with Me4NCl, Et4NCl, and Bu4NCl as background electrolytes; 25 °C |
Why This Matters
For users requiring the strongest ion‑pairing receptor among commercially available calix[4]pyrroles, THCP is the rationally selected candidate based on directly comparative ranking data, not extrapolation.
- [1] Luo, Z.; Chen, Y.; Qi, L.; Zhang, Y.; Yang, G. Cation effects in the separation of calix[4]pyrroles by nonaqueous capillary electrophoresis with tetraalkylammonium chloride salts as background electrolytes. J. Chromatogr. A 2008, 1194 (2), 243–248. View Source
